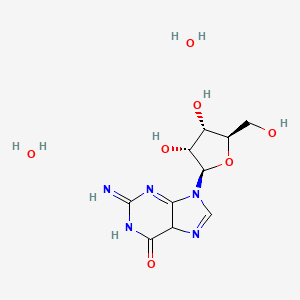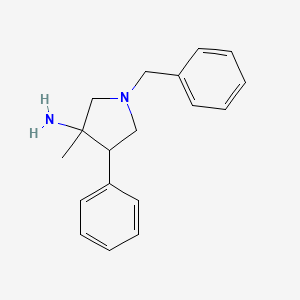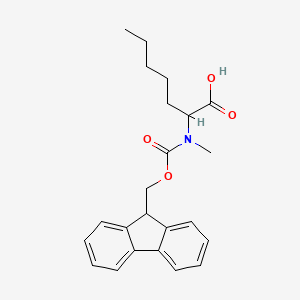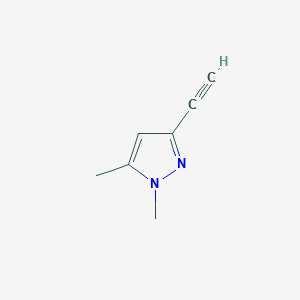![molecular formula C32H42O5 B12310699 (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(6Z)-6-[(4E,6E,8E,10E)-3,13-ジヒドロキシ-8,12,14-トリメチル-16-フェニルヘキサデカ-4,6,8,10-テトラエニリデン]-5-ヒドロキシ-2,4-ジメチルピラン-3-オン は、複数のヒドロキシル基、二重結合、およびフェニル基を特徴とする複雑な有機分子です。この化合物は、ピランオン環と、複数の共役二重結合を持つ長い脂肪族鎖を含む複雑な構造が注目されています。このような化合物は、その構造の複雑さのために、しばしば興味深い化学的および生物学的特性を示します。
準備方法
合成経路と反応条件
(6Z)-6-[(4E,6E,8E,10E)-3,13-ジヒドロキシ-8,12,14-トリメチル-16-フェニルヘキサデカ-4,6,8,10-テトラエニリデン]-5-ヒドロキシ-2,4-ジメチルピラン-3-オン の合成は、通常、ピランオン環の形成と脂肪族鎖の付加を含む複数のステップを伴います。重要なステップには以下が含まれる場合があります。
ピランオン環の形成: これは、適切な前駆体を用いた環化反応によって達成できます。
脂肪族鎖の付加: このステップは、ウィッティヒ反応またはホルナー・ワズワース・エモンズ反応によって共役二重結合を導入することを含む場合があります。
ヒドロキシル化: ヒドロキシル基の導入は、四酸化オスミウムや過酸化水素などの試薬を用いて、特定の条件下で行うことができます。
工業的生産方法
このような複雑な分子の工業的生産は、収量と純度を最大限に高めるために、合成経路を最適化する必要があることがよくあります。連続フロー化学や自動合成プラットフォームなどの技術を適用して、プロセスを合理化し、一貫性を確保することができます。
化学反応の分析
反応の種類
(6Z)-6-[(4E,6E,8E,10E)-3,13-ジヒドロキシ-8,12,14-トリメチル-16-フェニルヘキサデカ-4,6,8,10-テトラエニリデン]-5-ヒドロキシ-2,4-ジメチルピラン-3-オン: は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、PCC(ピリジニウムクロロクロメート)やジョーンズ試薬などの試薬を用いて、ケトンまたはアルデヒドに酸化できます。
還元: 二重結合は、パラジウム炭素などの水素化触媒を用いて還元できます。
置換: フェニル基は、臭素や硝酸などの試薬を用いて求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: PCC、ジョーンズ試薬、または過マンガン酸カリウム。
還元: 水素ガスとパラジウム炭素、または水素化リチウムアルミニウム。
置換: 臭素、硝酸、または硫酸。
主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: 飽和脂肪族鎖。
置換: 臭素化またはニトロ化された芳香族化合物。
科学研究への応用
(6Z)-6-[(4E,6E,8E,10E)-3,13-ジヒドロキシ-8,12,14-トリメチル-16-フェニルヘキサデカ-4,6,8,10-テトラエニリデン]-5-ヒドロキシ-2,4-ジメチルピラン-3-オン: は、科学研究においていくつかの用途があります。
化学: 反応機構と合成方法を研究するためのモデル化合物として使用されます。
生物学: 抗菌性や抗酸化性など、潜在的な生物活性を調査されています。
医学: 特に酸化ストレスに関連する疾患の治療において、潜在的な治療効果が検討されています。
産業: 新規材料の開発や、より複雑な分子の前駆体として使用されています。
科学的研究の応用
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one: has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and as a precursor for more complex molecules.
作用機序
(6Z)-6-[(4E,6E,8E,10E)-3,13-ジヒドロキシ-8,12,14-トリメチル-16-フェニルヘキサデカ-4,6,8,10-テトラエニリデン]-5-ヒドロキシ-2,4-ジメチルピラン-3-オン の作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシル基と共役二重結合により、酸化還元反応に関与し、酵素や受容体と相互作用することができます。これらの相互作用は、さまざまな生化学的経路を調節し、その観察された生物学的効果につながる可能性があります。
類似化合物の比較
類似化合物
フェノフィブラート: 脂肪族鎖が類似しているが、官能基が異なる化合物。
3-(フラン-2-イル)プロピオン酸エチル: いくつかの構造的特徴を共有するが、コアの環状構造が異なる。
硫黄化合物: 構造的には類似していないが、複数の官能基の存在により、いくつかの化学反応性を共有しています。
独自性
- ピランオン環と、長い共役脂肪族鎖と複数のヒドロキシル基の組み合わせにより、(6Z)-6-[(4E,6E,8E,10E)-3,13-ジヒドロキシ-8,12,14-トリメチル-16-フェニルヘキサデカ-4,6,8,10-テトラエニリデン]-5-ヒドロキシ-2,4-ジメチルピラン-3-オン は独特です。この構造は、他の化合物では一般的に見られない、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Fenofibrate: A compound with a similar aliphatic chain but different functional groups.
Ethyl 3-(furan-2-yl)propionate: Shares some structural features but differs in the core ring structure.
Sulfur Compounds: While not structurally similar, they share some chemical reactivity due to the presence of multiple functional groups.
Uniqueness
- The combination of a pyranone ring with a long, conjugated aliphatic chain and multiple hydroxyl groups makes (6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one unique. This structure imparts distinct chemical and biological properties that are not commonly found in other compounds.
特性
分子式 |
C32H42O5 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC名 |
(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one |
InChI |
InChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3/b12-9+,14-11+,17-10+,22-13+,29-21- |
InChIキー |
MFUOANGVUFFOHJ-FBZKPXOCSA-N |
異性体SMILES |
CC1C(=O)C(=C(/C(=C/CC(/C=C/C=C/C(=C/C=C/C(C)C(C(C)CCC2=CC=CC=C2)O)/C)O)/O1)O)C |
正規SMILES |
CC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)




![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)


![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)

![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
